N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)furan-2-carboxamide
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Overview
Description
N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system fused with a furan ring and a carboxamide group. The chromen ring system is known for its diverse biological activities and is a key structural motif in many natural products and synthetic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen ring system through the cyclization of appropriate precursors. The furan ring is then introduced via a coupling reaction, followed by the addition of the carboxamide group through an amidation reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.
Scientific Research Applications
N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The chromen ring system can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromen derivatives, such as:
4H-chromen-4-one: A simpler chromen derivative with known biological activities.
6-methyl-4H-chromen-4-one: Another chromen derivative with a methyl group at the 6-position.
2-(4-methylphenyl)-4H-chromen-4-one: A chromen derivative with a p-tolyl group at the 2-position.
Uniqueness
N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)furan-2-carboxamide is unique due to the presence of both the chromen and furan ring systems, as well as the carboxamide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-4-oxochromen-6-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-13-4-6-14(7-5-13)20-12-17(23)16-11-15(8-9-18(16)26-20)22-21(24)19-3-2-10-25-19/h2-12H,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNLOTXLITUYTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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